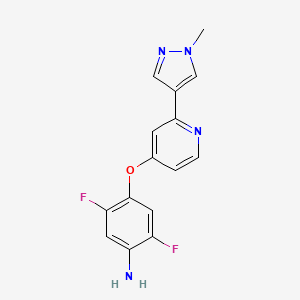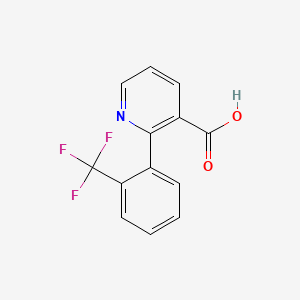![molecular formula C14H18O4 B3092230 2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1226173-72-3](/img/structure/B3092230.png)
2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
概要
説明
2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is an organic compound that features a tetrahydropyran ring substituted with a methoxyphenyl group and an acetic acid moiety
作用機序
Target of Action
It is known that this compound is a plasma metabolite , which suggests that it may interact with various enzymes and receptors in the body.
Mode of Action
It is known to be a plasma metabolite , which suggests that it may exert its effects through metabolic pathways.
Biochemical Pathways
As a plasma metabolite , it is likely involved in various metabolic processes.
Pharmacokinetics
As a plasma metabolite , it is likely to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys.
Result of Action
It has been suggested that it may serve as a biomarker for differentiating between non-small cell lung cancer patients and healthy controls , indicating that it may have some role in cellular processes related to cancer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid typically involves the condensation of 2-methoxyphenyl derivatives with tetrahydropyran intermediates. One common method includes the use of 4-methoxyphenylglyoxal and Meldrum’s acid in a multicomponent reaction. The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the desired product in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the laboratory synthesis to industrial levels.
化学反応の分析
Types of Reactions
2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The acetic acid moiety can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Methoxybenzoic acid derivatives.
Reduction: Methoxyphenyl ethanol derivatives.
Substitution: Brominated or nitrated methoxyphenyl derivatives.
科学的研究の応用
2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
2-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the tetrahydropyran ring.
Vanillylmandelic acid: Contains a similar methoxyphenyl structure but with different functional groups.
Uniqueness
2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is unique due to the presence of both the tetrahydropyran ring and the methoxyphenyl group, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-[4-(2-methoxyphenyl)oxan-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-17-12-5-3-2-4-11(12)14(10-13(15)16)6-8-18-9-7-14/h2-5H,6-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMAXRHTRYQFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Methyl-1-[(2-methylphenyl)methyl]piperazine](/img/structure/B3092199.png)







